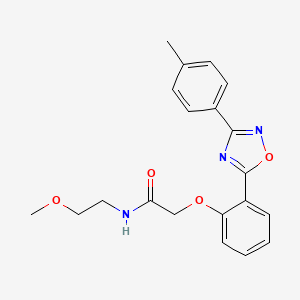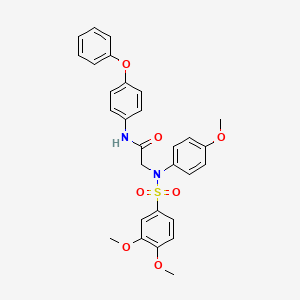
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wirkmechanismus
The mechanism of action of N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-methylbenzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-kappaB pathway and the STAT3 pathway. These pathways are involved in the regulation of cell proliferation, inflammation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the reduction of inflammatory cytokine production, and the protection against oxidative stress and amyloid-beta toxicity. This compound has also been shown to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-methylbenzamide in lab experiments is its small molecular size, which allows for easy penetration of cell membranes and efficient delivery to target cells. However, one limitation is its low solubility in water, which may require the use of organic solvents in experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-methylbenzamide. One direction is the development of more efficient synthesis methods to improve yield and purity. Another direction is the investigation of this compound's potential use in combination with other therapeutic agents for enhanced efficacy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases.
Synthesemethoden
The synthesis of N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-methylbenzamide involves the reaction of 4-chlorobenzoyl chloride with 3-amino-1,2,4-oxadiazole in the presence of a base, followed by the reaction of the resulting intermediate with 2-methylbenzylamine. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-methylbenzamide has been studied for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has demonstrated anti-proliferative effects on several cancer cell lines, including breast, lung, and colon cancer. Inflammation research has shown that this compound can inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6. In neurodegenerative disorder research, this compound has been shown to have neuroprotective effects against oxidative stress and amyloid-beta toxicity.
Eigenschaften
IUPAC Name |
N-[1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-11-5-3-4-6-15(11)17(23)20-12(2)18-21-16(22-24-18)13-7-9-14(19)10-8-13/h3-10,12H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKUUGMIGWTNEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C)C2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

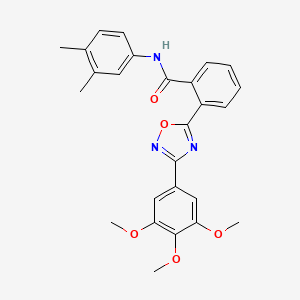
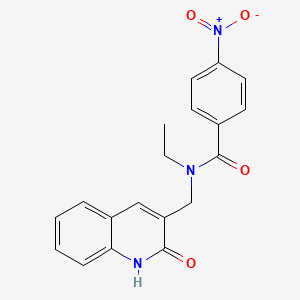
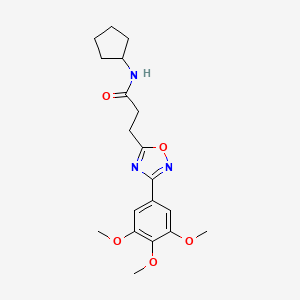
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B7717713.png)
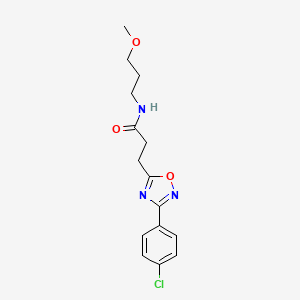
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7717726.png)


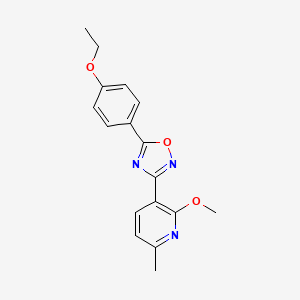

![1-(2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}acetyl)piperidine-4-carboxamide](/img/structure/B7717752.png)
![2-{4-[(Z)-{[(3,5-dimethoxyphenyl)formamido]imino}methyl]phenoxy}acetamide](/img/structure/B7717758.png)
